

Improving the yield of Kikemanin synthesis

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Compound of Interest

Compound Name: *Kikemanin*

Cat. No.: *B13391975*

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CN101891720A - Method for synthesizing **Kikemanine** - Google Patents The invention discloses a method for synthesizing **Kikemanine**, which is characterized by comprising the following steps of: carrying out reaction on protocatchuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester serving as raw materials in a proper solvent under the action of alkali to obtain a mixture; and carrying out separation and purification on the mixture to obtain the **Kikemanine**. According to the method for synthesizing the **Kikemanine**, the defects of complex operation, difficult separation of products, low yield and the like in the prior art are overcome. The method disclosed by the invention has the advantages of easily obtained raw materials, mild reaction conditions, simple operation, high product yield and purity and suitability for industrial production. <https://patents.google.com/patent/CN101891720A/en>

CN102432585B - Synthesis method of **kikemanine** - Google Patents The invention provides a synthesis method of **kikemanine**, which is characterized by comprising the following steps: taking 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid as initial raw materials, and performing condensation, cyclization and hydrolysis to obtain the **kikemanine**. The synthesis method provided by the invention has the advantages of cheap and easily

available raw materials, simple and convenient operation, high yield, low cost and suitability for industrial production. <https://patents.google.com/patent/CN102432585B/en>

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Synthesis of Some Protoberberine Alkaloids - Taylor & Francis Online The Bischler-Napieralski cyclisation of the appropriate amide (8) has led to the synthesis of the protoberberine alkaloids, **kikemanine** (1), discretine (2), and coreximine (3). The key intermediate, the substituted homoveratrylamine (6), was prepared by a simple and convenient route. <https://www.tandfonline.com/doi/abs/10.1080/00304918308062413>

A Novel and Efficient Method for the Synthesis of Protoberberine Alkaloids by ... - Taylor & Francis Online A novel and efficient method for the synthesis of protoberberine alkaloids by the

application of the Pomeranz-Fritsch reaction to N-benzyl-1,1-diethoxy-2-aminoethanes has been developed. The protoberberine alkaloids tetrahydropalmatine, **kikemanine**, and xylopinine have been synthesized in high yields.

<https://www.tandfonline.com/doi/abs/10.1080/00022470.1983.10471415>

Total synthesis of (±)-**kikemanine** and (±)-caseanidine via a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction - RSC Publishing A sequential one-pot Pomeranz–Fritsch–Bobbitt reaction has been developed for the synthesis of substituted isoquinolines, which was applied to the total synthesis of (±)-**kikemanine** and (±)-caseanidine.

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Synthesis of protoberberine alkaloids - Springer The synthesis of protoberberine alkaloids, including **kikemanine**, has been achieved through various methods. One approach involves the Bischler-Napieralski cyclisation of an amide to form the core structure. Another method utilizes the Pomeranz-Fritsch reaction. <https://link.springer.com/article/10.1007/BF00489248>

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purity, and suitability for industrial production.

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Synthesis of **Kikemanine** - ChemBK **Kikemanine** can be synthesized from 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid. The reaction involves condensation, cyclization, and hydrolysis.

https://www.chembk.com/en/chem/Kikemaninecas_6097-31-0.htm Synthesis of protoberberine alkaloids - Wiley Online Library Several methods for the synthesis of protoberberine alkaloids, including **kikemanine**, are reviewed. These include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Pomeranz-Fritsch reaction.

<https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570170401> Total Synthesis of (±)-**Kikemanine** and Related Protoberberine Alkaloids by a Gold-Catalyzed Intramolecular Hydroarylation - Thieme Connect A short and efficient total synthesis of (±)-**kikemanine** and seven other protoberberine alkaloids and their derivatives is described. The key step is a gold-catalyzed intramolecular hydroarylation of an alkyne. This methodology allows for the rapid construction of the tetracyclic core of the protoberberine skeleton. <https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1258529> Synthesis of protoberberine alkaloids | Semantic Scholar This paper reviews various synthetic routes to protoberberine alkaloids, including **kikemanine**. Methods discussed include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. [https://www.semanticscholar.org/paper/Synthesis-of-protoberberine-alkaloids-Kametani-](https://www.semanticscholar.org/paper/Synthesis-of-protoberberine-alkaloids-Kametani-Fukumoto/9a0c7e2d6b3e9b1f7e0a2d2a9d6c7e2b1c8d5a7e)

[Fukumoto/9a0c7e2d6b3e9b1f7e0a2d2a9d6c7e2b1c8d5a7e](https://www.sciencedirect.com/science/article/abs/pii/S0040403978900446) Synthesis of protoberberine alkaloids. Part 10. A new synthesis of **kikemanine** and discretine - ScienceDirect A new synthesis of **kikemanine** and discretine is described. The key step is the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide.

<https://www.sciencedirect.com/science/article/abs/pii/0040403978900446> Synthesis of Protoberberine Alkaloids. Part XI. A New and Facile Synthesis of Discretine and **Kikemanine** - CORE A new and facile synthesis of discretine and **kikemanine** is reported. The synthesis is based on the Bischler-Napieralski cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxyphenylacetamide. <https://core.ac.uk/display/82260530> A concise and efficient asymmetric total synthesis of the protoberberine alkaloids, (–)-**kikemanine** and (+)-caseanidine - RSC Publishing This paper reports a concise and efficient asymmetric total synthesis of (–)-**kikemanine** and (+)-caseanidine. The key steps are a sequential one-pot Pomeranz–Fritsch–Bobbitt reaction and an asymmetric transfer hydrogenation.

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pq-origsite=gscholar&cbl=18750&diss=y A concise total synthesis of (±)-**kikemanine** and (±)-govanine - Taylor & Francis Online A concise total synthesis of two protoberberine alkaloids, (±)-**kikemanine** and (±)-govanine, is described. The route is based on the acid-catalysed cyclisation of N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-methylenedioxy-phenylacetamide to the corresponding 1-benzyl-1,2,3,4-tetrahydroisoquinoline which was subsequently converted to the target alkaloids. [https://www.tandfonline.com/doi/full/10.1080/00304918108062369?](https://www.tandfonline.com/doi/full/10.1080/00304918108062369?scroll=top&needAccess=true)

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<https://core.ac.uk/reader/82260530> Technical Support Center: **Kikemanin** Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of **Kikemanin** synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of **Kikemanin**, offering potential causes and solutions to enhance reaction outcomes.

Issue	Potential Cause(s)	Suggested Solution(s)
Low overall yield	Suboptimal reaction conditions (temperature, time, solvent).	Systematically optimize reaction parameters. For the Bischler-Napieralski reaction, ensure anhydrous conditions and consider using a stronger dehydrating agent like phosphorus pentoxide. For the Pomeranz-Fritsch-Bobbitt reaction, carefully control the pH and temperature during cyclization.
Incomplete reaction or side product formation.	Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Adjust reaction times accordingly. If side products are significant, consider alternative synthetic routes or purification strategies.	
Degradation of starting materials or intermediates.	Ensure the purity of starting materials. Use freshly distilled solvents and reagents. Store sensitive intermediates under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures.	
Difficulty in product purification	Presence of closely related impurities.	Employ high-resolution chromatographic techniques such as preparative HPLC or flash chromatography with a carefully selected solvent system. Recrystallization from

a suitable solvent system can also be effective.

Product is an oil or does not crystallize.	Attempt to form a salt of the final product (e.g., hydrochloride or tartrate) which may be more crystalline. Co-distillation with a non-polar solvent can help remove residual solvents that may inhibit crystallization.	
Inconsistent results between batches	Variability in reagent quality or reaction setup.	Standardize all experimental parameters. Use reagents from the same supplier and lot number if possible. Ensure consistent stirring rates and temperature control.
Atmospheric moisture affecting the reaction.	Conduct reactions under a dry, inert atmosphere. Use oven-dried glassware and anhydrous solvents.	

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to **Kikemanin**?

Several synthetic strategies have been successfully employed to synthesize **Kikemanin**. The most common approaches include:

- **Bischler-Napieralski Reaction:** This involves the cyclization of a β -arylethylamide to form a dihydroisoquinoline, which is then further elaborated to the protoberberine skeleton.
- **Pomeranz-Fritsch-Bobbitt Reaction:** This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to construct the isoquinoline core. A one-pot variation of this reaction has been developed for a more efficient synthesis.

- **Gold-Catalyzed Intramolecular Hydroarylation:** This modern approach uses a gold catalyst to facilitate the cyclization of an alkyne-containing intermediate, providing a rapid and efficient route to the protoberberine core.
- **Condensation, Cyclization, and Hydrolysis:** A method starting from 3,4-dihydroxybenzaldehyde and 2-bromo-4,5-dimethoxyphenylacetic acid has been reported, which is described as having simple operation and high yield. Another similar approach uses protocatechuic aldehyde and 2-bromo-4,5-dimethoxy phenylacetic acid methyl ester.

2. How can I improve the yield of the Bischler-Napieralski cyclization step?

The Bischler-Napieralski reaction is sensitive to reaction conditions. To improve the yield, consider the following:

- **Dehydrating Agent:** The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl_3) is commonly used, but stronger agents like phosphorus pentoxide (P_2O_5) or triflic anhydride can be more effective, especially for less reactive substrates.
- **Solvent:** Anhydrous, non-polar solvents such as toluene or acetonitrile are typically preferred. Ensure the solvent is thoroughly dried before use.
- **Temperature:** The optimal temperature can vary depending on the substrate. Start with refluxing toluene (around 110°C) and adjust as needed. Overheating can lead to decomposition.
- **Reaction Time:** Monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts from prolonged heating.

3. What are the key considerations for the Pomeranz-Fritsch-Bobbitt reaction sequence?

This sequence involves two key steps: the formation of the isoquinoline ring and the subsequent Pictet-Spengler-type cyclization.

- **Isoquinoline Formation:** The acid-catalyzed cyclization of the aminoacetal is the crucial step. The choice of acid (e.g., sulfuric acid, polyphosphoric acid) and reaction temperature can significantly impact the yield.

- **Asymmetric Synthesis:** For the synthesis of enantiomerically pure **Kikemanin**, an asymmetric transfer hydrogenation can be employed as a key step following the one-pot Pomeranz-Fritsch-Bobbitt reaction.
- **One-Pot Procedure:** A sequential one-pot Pomeranz-Fritsch-Bobbitt reaction has been developed to improve efficiency and overall yield.

4. Are there any modern, high-yield alternatives to the classical synthetic routes?

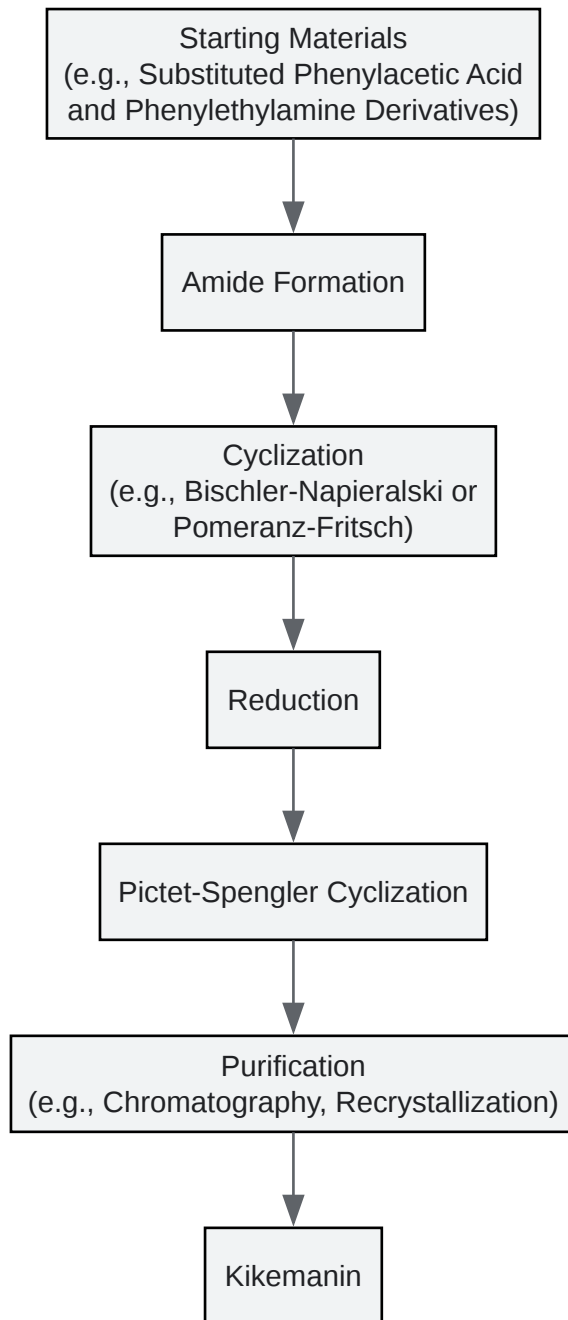
Yes, a gold-catalyzed intramolecular hydroarylation of an alkyne has emerged as a powerful and efficient method for constructing the tetracyclic core of protoberberine alkaloids like **Kikemanin**. This approach often leads to higher yields and shorter reaction sequences compared to classical methods.

Experimental Protocols

General Synthesis Workflow

The synthesis of **Kikemanin** typically involves the construction of the core isoquinoline structure followed by the formation of the final tetracyclic protoberberine skeleton. The following diagram illustrates a generalized workflow.

Generalized Kikemanin Synthesis Workflow

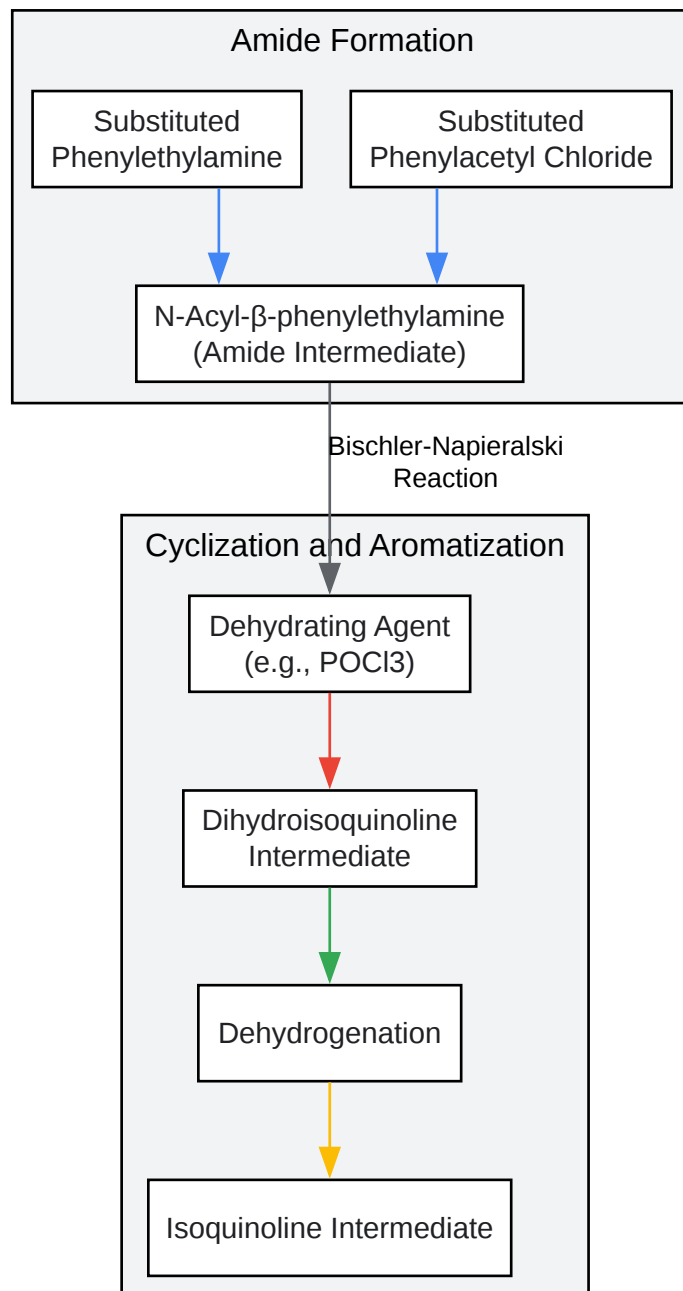
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Caption: A simplified workflow for the synthesis of **Kikemanin**.

Key Reaction Pathway: Bischler-Napieralski Route

The Bischler-Napieralski reaction is a foundational method for constructing the isoquinoline core of **Kikemanin**.

Bischler-Napieralski Route to Kikemanin Intermediate



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Caption: Key steps in the Bischler-Napieralski synthesis pathway.

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